molecular formula C22H26N2O3 B8234107 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate

Cat. No.: B8234107
M. Wt: 366.5 g/mol
InChI Key: HREFEKMBLJVPDQ-UHFFFAOYSA-N
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Description

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate is a compound that belongs to the class of methacrylate esters. It is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further linked to a hexyl chain and a methacrylate moiety. This compound is known for its photosensitive properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate primarily involves its ability to undergo photoisomerization. The cis-trans isomerization alters the spatial configuration of the molecule, which in turn affects its physical properties such as thermal conductivity and mechanical strength . This property is harnessed in applications where controlled changes in material properties are desired.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate is unique due to its specific phenyldiazenyl group, which imparts distinct photosensitive properties. This makes it particularly useful in applications requiring rapid and reversible changes in material properties under light exposure .

Properties

IUPAC Name

6-(4-phenyldiazenylphenoxy)hexyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-18(2)22(25)27-17-9-4-3-8-16-26-21-14-12-20(13-15-21)24-23-19-10-6-5-7-11-19/h5-7,10-15H,1,3-4,8-9,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREFEKMBLJVPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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